molecular formula C11H13NO B13518384 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine

3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13518384
M. Wt: 175.23 g/mol
InChI Key: QOWFCCCHYQUEDY-UHFFFAOYSA-N
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Description

3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines It is characterized by a benzene ring fused to an oxazine ring, with a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One efficient method includes the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . This method provides excellent enantio- and diastereospecificity (ee > 99%, de > 99%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the oxazine ring.

    Substitution: Various substituted benzoxazines depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an allosteric enhancer at the A1 adenosine receptor, modulating the receptor’s activity and influencing various physiological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazine derivatives and may contribute to its specific applications and properties.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C11H13NO/c1-2-4-11-9(3-1)12-10(7-13-11)8-5-6-8/h1-4,8,10,12H,5-7H2

InChI Key

QOWFCCCHYQUEDY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2COC3=CC=CC=C3N2

Origin of Product

United States

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